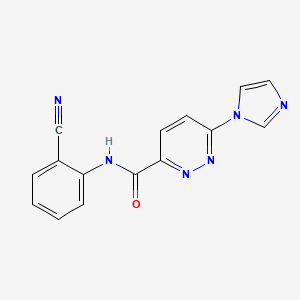

N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6O/c16-9-11-3-1-2-4-12(11)18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZDJHBTODXMIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.

Attachment of the Cyanophenyl Group: The cyanophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a cyanophenyl boronic acid or cyanophenyl halide.

Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative on the pyridazine ring to the carboxamide group, typically using an amine and a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, high-throughput screening of catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

Coupling Reagents: Palladium catalysts, boronic acids, halides.

Substitution Reagents: Halogens, nucleophiles.

Major Products

Oxidation Products: Oxidized derivatives of the imidazole and pyridazine rings.

Reduction Products: Amino derivatives from the reduction of the nitrile group.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is utilized as a building block for synthesizing more complex molecules. It serves as a ligand in coordination chemistry, aiding in the formation of metal complexes which can be used in catalysis.

Biology

The compound is being investigated for its potential bioactive properties:

- Antimicrobial Activity : Research shows that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

- Anticancer Properties : Studies indicate that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Medicine

This compound has potential therapeutic applications:

- Enzyme Inhibition : It has been explored as an inhibitor of specific enzymes, including adaptor associated kinase 1 (AAK1), which plays a role in cellular signaling pathways relevant to cancer progression and inflammation .

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and providing avenues for drug development targeting diseases like diabetes and cancer.

Industry

In industrial applications, this compound is being researched for:

- Material Development : Its unique structure allows for the creation of new materials with specific properties, such as polymers and catalysts.

- Catalysis : The compound's ability to coordinate with metals makes it useful in catalytic processes, enhancing reaction rates and selectivity.

Data Table: Summary of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Building block for complex synthesis | Serves as a ligand in metal coordination |

| Biology | Antimicrobial & anticancer research | Significant effects on pathogen growth; inhibits cancer cell proliferation |

| Medicine | Enzyme inhibitors; receptor modulators | Potential therapeutic effects on cancer and metabolic diseases |

| Industry | Material development; catalysis | Useful in creating new materials and enhancing catalytic processes |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results showed that the compound significantly inhibited cell growth, particularly in breast cancer (MCF-7) cells, with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the cyanophenyl group enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

SR 301 (N-(2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide)

- Structural Features: SR 301 shares the pyridazine-3-carboxamide core and 6-imidazole substitution but replaces the 2-cyanophenyl group with a bulky hexafluoro-hydroxypropan-2-ylphenyl moiety.

- Key Differences: The hexafluoro-hydroxypropan group introduces high lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The trifluoromethyl groups could enhance metabolic stability compared to the cyano group in the parent compound.

- Implications : SR 301’s structural modifications suggest optimization for enhanced pharmacokinetics, though its increased molecular weight may limit blood-brain barrier penetration .

6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide

- Structural Features : This compound retains the pyridazine-carboxamide scaffold but incorporates a cyclopropane carboxamide at position 6, a methoxy-triazole-substituted aniline at position 4, and a deuterated methyl group (-CD₃).

- Key Differences : The deuterated methyl group may slow metabolic oxidation, improving half-life. The cyclopropane and triazole groups introduce steric and electronic effects that could enhance target selectivity.

- Implications : Patent data highlight its crystalline forms, emphasizing stability and manufacturability—a critical consideration absent in the parent compound’s documentation .

N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide

- Structural Features : This analog features an imidazo[1,2-b]pyridazine fused ring system, a fluorophenyl-pyrrolidine substituent at position 6, and a 3-fluoro-4-methoxyphenyl carboxamide.

- Fluorine atoms enhance bioavailability and blood-brain barrier penetration, as evidenced by its use in positron emission tomography (PET) radiotracers.

- Implications: Demonstrates the impact of fluorination and ring fusion on diagnostic applicability, diverging from the parent compound’s simpler pyridazine structure .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility vs. Specificity : The parent compound’s simpler pyridazine scaffold offers synthetic accessibility but may lack the target selectivity seen in fused-ring analogs (e.g., imidazo-pyridazine derivatives) .

- Formulation Considerations: Crystalline form patents for cyclopropane derivatives underscore the importance of solid-state properties in drug development, an area requiring exploration for this compound .

Biological Activity

N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has gained attention due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Compound Overview

This compound features a pyridazine core substituted with an imidazole group and a carboxamide group, along with a cyanophenyl moiety. This unique structure contributes to its diverse chemical properties and reactivity, making it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Core : This is achieved through the condensation of hydrazine with suitable dicarbonyl compounds under acidic or basic conditions.

- Introduction of the Imidazole Group : This is accomplished via nucleophilic substitution reactions involving imidazole derivatives.

- Attachment of the Cyanophenyl Group : This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to strong efficacy against these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It targets specific enzymes and receptors involved in cancer progression, leading to the inhibition of cell proliferation in various cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit tumor growth in animal models, making it a promising candidate for cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes through hydrogen bonding and hydrophobic interactions, modulating their activity.

- Receptor Modulation : It may alter receptor signaling pathways, affecting cellular responses and contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against multiple bacterial strains with MIC values ranging from 4.69 µM to 156.47 µM. |

| Study 2 | Anticancer Activity | Induced apoptosis in cancer cell lines; effective against tumor growth in vivo models. |

| Study 3 | Enzyme Interaction | Identified as an inhibitor of specific enzymes involved in cancer metabolism, leading to decreased cell viability . |

Q & A

Q. How can researchers optimize the synthesis of N-(2-cyanophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide to improve yield and purity?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and analyze their effects on yield and purity. Statistical models (e.g., response surface methodology) can identify optimal conditions while minimizing experimental runs . For imidazole-containing analogs, coupling reactions under inert atmospheres (e.g., nitrogen) and controlled microwave-assisted heating have shown improved regioselectivity . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for separating polar byproducts .

Q. What crystallographic techniques are suitable for determining the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Grow high-quality crystals via slow evaporation in solvents like DMF or DMSO, which stabilize π-π stacking interactions common in pyridazine derivatives . For dynamic structural insights (e.g., conformational flexibility), pair XRD with solid-state NMR to analyze hydrogen-bonding networks and torsional angles .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures . Monitor hydrolytic stability by incubating samples in buffered solutions (pH 3–9) and analyzing degradation via HPLC-UV/MS. Imidazole moieties are prone to oxidation; thus, argon-purged vials and antioxidants (e.g., BHT) are advised for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the electron-deficient pyridazine ring may undergo regioselective substitution at the C-4 position . Combine with reaction path sampling to model transition states and activation energies for proposed mechanisms (e.g., SNAr or cycloadditions) . Validate predictions experimentally using kinetic isotope effects (KIEs) and isotopic labeling .

Q. How can researchers resolve contradictions between predicted and observed solubility data?

- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to account for solvation effects. Compare with experimental solubility measured via shake-flask method or nephelometry. Discrepancies may arise from unmodeled crystal packing effects (e.g., polymorphic forms) . Use Hansen solubility parameters (HSPs) to refine solvent selection for recrystallization .

Q. What advanced spectroscopic techniques elucidate electronic interactions between the imidazole and pyridazine moieties?

- Methodological Answer : Time-resolved fluorescence spectroscopy can probe charge-transfer dynamics, while electron paramagnetic resonance (EPR) identifies radical intermediates formed during redox reactions . For π-π stacking analysis, employ UV-vis titration with a reference aromatic compound (e.g., pyrene) to calculate association constants .

Q. How can researchers design derivatives to enhance biological activity while minimizing off-target effects?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents on the cyanophenyl or imidazole groups. Use molecular docking to prioritize derivatives with high binding affinity to target proteins (e.g., kinases). Validate selectivity via kinome-wide profiling or cryo-EM for conformational binding analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding affinities and in vitro assay results?

- Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., solvation energy corrections) and confirm protein flexibility (e.g., using molecular dynamics). Experimentally, perform surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare with computational ΔG values. Contradictions may arise from unmodeled allosteric sites or post-translational modifications in the target protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.